molecular formula C28H33ClN8O2 B13678806 (R)-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride

(R)-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride

Cat. No.: B13678806
M. Wt: 549.1 g/mol
InChI Key: QAGQFFCMWLZVAT-UHFFFAOYSA-N
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Description

®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a piperidine ring, a morpholine ring, and a pyrrolopyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the coupling of these rings with the pyrrolopyrimidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and morpholine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, ®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride can be used to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological mechanisms.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it may have activity against certain diseases, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of ®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, altering its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide
  • (S)-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide
  • 4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide

Uniqueness

The uniqueness of ®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride lies in its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H33ClN8O2

Molecular Weight

549.1 g/mol

IUPAC Name

4-[(3-aminopiperidin-1-yl)methyl]-N-[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]pyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C28H32N8O2.ClH/c29-21-2-1-9-35(17-21)16-19-7-8-30-25(14-19)28(37)33-22-5-3-20(4-6-22)24-15-23-26(34-24)31-18-32-27(23)36-10-12-38-13-11-36;/h3-8,14-15,18,21H,1-2,9-13,16-17,29H2,(H,33,37)(H,31,32,34);1H

InChI Key

QAGQFFCMWLZVAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6)N.Cl

Origin of Product

United States

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